3'-Bromomethotrexate

Description

Overview of Dihydrofolate Reductase (DHFR) as a Biological Target

Dihydrofolate reductase (DHFR) is an enzyme essential for life across all organisms, playing a pivotal role in folate metabolism. Its primary function is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. wikipedia.orgrcsb.orgpharmgkb.orgebi.ac.uk THF and its derivatives are indispensable for a variety of one-carbon transfer reactions, which are vital for the synthesis of purines and thymidylate – the fundamental building blocks of DNA and RNA. wikipedia.orgrcsb.orgpharmgkb.orguniprot.orgatlasgeneticsoncology.orgebi.ac.ukdrugbank.compfizermedicalinformation.capatsnap.comrcsb.orgresearchgate.net Consequently, DHFR is intrinsically linked to cell proliferation, DNA replication, and repair. rcsb.orgatlasgeneticsoncology.orgpfizermedicalinformation.carcsb.org

Role of DHFR in Folate Metabolism and Biosynthesis Pathways

DHFR catalyzes the final step in the regeneration of reduced folates, ensuring a sufficient supply of tetrahydrofolate cofactors. wikipedia.orgrcsb.orgpharmgkb.orgebi.ac.uk These cofactors are crucial for numerous metabolic pathways, including the de novo synthesis of purines and thymidylate, essential for nucleotide biosynthesis. wikipedia.orgrcsb.orgpharmgkb.orguniprot.orgatlasgeneticsoncology.orgebi.ac.ukdrugbank.compfizermedicalinformation.capatsnap.comrcsb.orgresearchgate.net Additionally, DHFR is involved in the synthesis of glycine (B1666218) and other amino acids, further underscoring its central role in cellular growth and maintenance. wikipedia.orguniprot.orgebi.ac.uk Without functional DHFR, cells cannot produce sufficient nucleotides, leading to a halt in DNA synthesis and cell division. pharmgkb.orgebi.ac.ukatlasgeneticsoncology.orgdrugbank.compfizermedicalinformation.capatsnap.comrcsb.orgresearchgate.netproteopedia.orgcuni.czresearchgate.net

DHFR as a Target in Chemotherapeutic Strategies

The critical role of DHFR in the rapid proliferation of cells makes it an attractive target for chemotherapeutic agents. wikipedia.orgebi.ac.ukatlasgeneticsoncology.orgrcsb.orgcuni.czresearchgate.netpatsnap.comaacrjournals.orgnih.gov Drugs that inhibit DHFR, such as methotrexate (B535133), disrupt the folate pathway, leading to a depletion of essential nucleotides required for DNA synthesis and cell division. pharmgkb.orgebi.ac.ukatlasgeneticsoncology.orgdrugbank.compfizermedicalinformation.capatsnap.comrcsb.orgresearchgate.netproteopedia.orgcuni.czresearchgate.netpatsnap.com This mechanism of action is particularly effective against rapidly dividing cells, including cancer cells, bacteria, and parasites, which have a higher demand for DNA precursors. wikipedia.orgebi.ac.ukpfizermedicalinformation.carcsb.orgproteopedia.orgcuni.czresearchgate.netpatsnap.comnih.gov Consequently, DHFR inhibitors have become vital tools in the treatment of various cancers, bacterial infections, and parasitic diseases. wikipedia.orgebi.ac.ukatlasgeneticsoncology.orgrcsb.orgcuni.czresearchgate.netpatsnap.comaacrjournals.orgnih.gov

Comparative Analysis of DHFR Across Species and Isoforms

DHFR enzymes exhibit significant structural and sequence diversity across different species, and even within isoforms of the same organism. wikipedia.orgrcsb.orgebi.ac.ukmdpi.comnih.govnih.govresearchgate.netresearchgate.net For example, human DHFR (hDHFR) shares approximately 26% sequence identity with the DHFR enzyme found in Escherichia coli (EcDHFR). rcsb.orgnih.govresearchgate.net These differences, particularly in the active site architecture and loop flexibility, are exploited to develop selective inhibitors. wikipedia.orgrcsb.orgebi.ac.ukmdpi.comnih.govnih.govresearchgate.net Trimethoprim, an antibiotic, selectively targets bacterial DHFR, while methotrexate is primarily effective against mammalian DHFR. wikipedia.orgrcsb.orgpatsnap.comnih.gov Furthermore, human cells can express different DHFR isoforms, such as cytoplasmic and mitochondrial variants, which may possess distinct biochemical properties and cellular localization. researchgate.netnih.gov

Context of Methotrexate Analogs in Antifolate Research

Methotrexate (MTX) stands as a pioneering antifolate drug, established over 50 years ago, and remains a critical agent in cancer chemotherapy and the treatment of inflammatory diseases. wikipedia.orgatlasgeneticsoncology.orgrcsb.orgresearchgate.netcuni.czresearchgate.netpatsnap.comoup.comresearchgate.netoup.comnih.govcancernetwork.com Its success in targeting the folate pathway has driven extensive research into the synthesis and evaluation of numerous methotrexate analogs and other antifolate compounds. atlasgeneticsoncology.orgresearchgate.netcuni.czoup.comresearchgate.netnih.govcancernetwork.comacs.orggoogle.comnih.govresearchgate.netportico.orggoogle.com These analogs are designed to overcome mechanisms of drug resistance, such as altered drug transport, reduced intracellular polyglutamylation, or mutations in DHFR itself. cuni.czresearchgate.netcancernetwork.comgoogle.com They also aim to improve binding affinity, cellular uptake, and pharmacokinetic profiles. cuni.czresearchgate.netcancernetwork.comgoogle.comportico.org Notable examples of newer antifolates include pralatrexate (B1268) and pemetrexed, which target DHFR or other enzymes within the folate metabolic network. researchgate.netcuni.czresearchgate.net Ongoing research continues to explore novel antifolates and advanced drug delivery strategies. cuni.czresearchgate.net

Rationale for Bromination in Methotrexate Analogs for Biological Probes

The synthesis of methotrexate analogs, including those featuring halogen substitutions like bromine, serves critical roles in biochemical and pharmacological research, particularly in the development of biological probes. google.comgoogle.comepo.org The introduction of a bromine atom, for instance, at the 3'-position of the phenyl ring in 3'-Bromomethotrexate, can significantly alter the molecule's properties. google.comgoogle.com These modifications can:

Modulate Electronic and Physicochemical Properties: Bromine, being an electronegative atom, can influence the electron distribution within the molecule. This alteration can affect its binding affinity to the target enzyme, DHFR, and influence interactions within the enzyme's active site. google.comgoogle.com Halogenation can also impact lipophilicity, potentially affecting cellular uptake, distribution, and membrane permeability. nih.gov

Facilitate Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure with halogens at specific positions, researchers can gain insights into how structural changes impact the compound's biological activity, enzyme inhibition potency, and selectivity. acs.orgnih.gov

Enable Radiolabeling: Bromine isotopes, such as 77Br or 82Br, can be incorporated into the molecule. This allows for the creation of radiolabeled probes, which are invaluable for pharmacokinetic studies, in vivo imaging (e.g., PET or SPECT), and tracking the compound's distribution and metabolism within biological systems. researchgate.net

Probe Enzyme Mechanisms: Analogs with specific modifications can be used to investigate the precise binding modes and catalytic mechanisms of enzymes like DHFR. nih.govnih.govresearchgate.net

While specific research detailing this compound's exclusive use as a biological probe is not extensively documented in the provided search results, the general strategy of halogenation in methotrexate analogs highlights its potential utility in SAR studies and in developing tools for biochemical investigation and drug discovery. google.comgoogle.comepo.org

Data Tables

To illustrate the inhibitory action of antifolates on DHFR, the following table presents data for Methotrexate and related compounds.

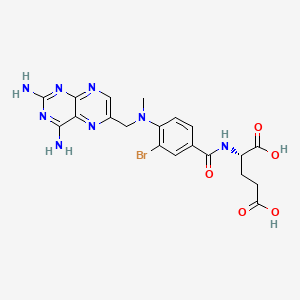

Structure

2D Structure

3D Structure

Properties

CAS No. |

13082-83-2 |

|---|---|

Molecular Formula |

C20H21BrN8O5 |

Molecular Weight |

533.3 g/mol |

IUPAC Name |

(2S)-2-[[3-bromo-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21BrN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |

InChI Key |

RVHHUTDEYCUBRL-LBPRGKRZSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Compound Characterization

Chemical Synthetic Routes for 3'-Bromomethotrexate

The chemical synthesis of this compound is a nuanced process that can be approached through various strategies, primarily involving the modification of the methotrexate (B535133) backbone or the assembly from brominated precursors.

Electrophilic Substitution Strategies for Bromination on the Pteridine (B1203161) Moiety

While direct electrophilic bromination on the pteridine ring of methotrexate is challenging due to the electron-deficient nature of the pteridine system, electrophilic substitution on the benzoyl portion of the molecule is a viable strategy. Specifically, the bromination of methotrexate on the benzene (B151609) ring at the position ortho to the tertiary amine (the 3'-position) can be achieved. This reaction typically involves treating methotrexate with a suitable brominating agent. An electrophilic reactive bromine species, which can be generated from the oxidation of bromide, is employed to achieve this substitution. Studies have shown that this electrophilic substitution can proceed with high efficiency, yielding monobromo-methotrexate as the primary product. The reaction conditions, such as the molar ratio of the brominating agent to methotrexate, are critical to control the degree of substitution and minimize the formation of di-substituted products. For instance, a specific molar ratio has been shown to yield over 88% of the desired monobrominated product.

Precursor Chemistry and Intermediate Derivatization in Methotrexate Analog Synthesis

The synthesis of methotrexate analogs, including this compound, often relies on a convergent synthetic approach where key precursors are synthesized separately and then coupled. A common strategy involves the preparation of a substituted p-aminobenzoyl-L-glutamic acid moiety and a pteridine component, which are then linked.

For this compound, this would involve the synthesis of an N-(3-bromo-4-(methylamino)benzoyl)-L-glutamic acid intermediate. This precursor can be prepared by first brominating a protected p-methylaminobenzoic acid derivative, followed by coupling with a protected L-glutamic acid.

The other key precursor is a reactive pteridine derivative, typically 2,4-diamino-6-bromomethylpteridine. This intermediate is synthesized from 2,4-diamino-6-hydroxymethylpteridine. The final step in the synthesis of the non-radiolabeled compound involves the alkylation of the secondary amine in the N-(3-bromo-4-(methylamino)benzoyl)-L-glutamic acid intermediate with 2,4-diamino-6-bromomethylpteridine. This reaction joins the two key fragments to form the final this compound molecule. Protecting groups are often employed for the amino and carboxyl functionalities throughout the synthesis to prevent unwanted side reactions and are subsequently removed in the final stages.

Radiosynthesis of Labeled this compound

For applications in preclinical research, particularly in biodistribution and imaging studies, this compound can be labeled with a radioactive isotope of bromine.

Isotopic Labeling Strategies for Preclinical Studies (e.g., Bromine-77 Incorporation)

Bromine-77 (77Br) is a suitable radionuclide for labeling methotrexate due to its favorable decay characteristics for imaging. The labeling of methotrexate to produce [77Br]this compound can be achieved via an electrophilic substitution reaction directly on the methotrexate molecule. In this process, 77Br, produced via a nuclear reaction such as 78Se(p,2n)77Br, is oxidized to an electrophilic species. This reactive bromine is then introduced into a solution containing methotrexate, leading to the incorporation of 77Br onto the benzene ring, primarily at the 3'-position. This direct labeling method has been reported to be highly efficient, with radiochemical yields exceeding 95% for the monobrominated product. The specific activity and radiochemical purity of the final product are critical parameters that are carefully controlled.

Methodological Validation of Labeled Compound for Tracing in Biological Systems

Before a radiolabeled compound like [77Br]this compound can be used for in vivo tracing, it must undergo rigorous methodological validation. This process ensures that the radiotracer accurately reflects the biological behavior of the parent compound. Key validation steps include in vitro and in vivo stability studies.

In vitro stability is assessed by incubating the radiolabeled compound in plasma and observing for any degradation or detachment of the radionuclide over time. For instance, radiolabeled methotrexate analogs have been shown to remain largely intact in plasma for several hours. In vivo stability is crucial, as the bromine-carbon bond must remain stable within the biological system to prevent the release of free 77Br, which would lead to inaccurate biodistribution data. The relatively strong nature of the bromine-carbon bond contributes to the in vivo stability of the tracer.

Biodistribution studies in animal models are then conducted to determine the uptake and retention of the radiotracer in various organs and tissues over time. This data provides insights into the pharmacokinetic profile of the compound and confirms its ability to trace the distribution of methotrexate.

Advanced Analytical Techniques for Compound Verification and Purity Assessment

A combination of advanced analytical techniques is essential to confirm the identity, structure, and purity of both the non-radiolabeled this compound and its radiolabeled counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methotrexate and its analogs. Reversed-phase HPLC with UV detection is commonly used to separate this compound from unreacted starting materials and potential side products. The retention time of the compound under specific chromatographic conditions serves as a key identifier. For radiolabeled compounds, a radio-HPLC system, which couples a radioactivity detector with a standard HPLC system, is used to determine the radiochemical purity. This allows for the separation and quantification of the desired radiolabeled product from any radioactive impurities.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight of this compound, providing definitive confirmation of its identity. High-resolution mass spectrometry can provide the exact mass, further corroborating the elemental composition of the molecule. For radiolabeled compounds, while not used for routine purity checks, mass spectrometry can be employed in the initial characterization to confirm the identity of the labeled species.

Below is a table summarizing the key analytical techniques and their applications in the characterization of this compound.

| Analytical Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, separation of impurities, chemical purity |

| Radio-HPLC | Radiochemical purity assessment | Separation of radiolabeled product from radioactive impurities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical structure, position of bromine substitution |

| Mass Spectrometry (MS/LC-MS) | Molecular weight determination and identification | Molecular weight, elemental composition, confirmation of identity |

| Radio-Thin Layer Chromatography (Radio-TLC) | Rapid radiochemical purity check | Separation of radiolabeled compound from impurities |

High-Performance Liquid Chromatography (HPLC) for Analog Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of methotrexate analogs like this compound, HPLC is indispensable for purifying the compound from reaction mixtures and for confirming its identity and purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of methotrexate and its derivatives.

Detailed Research Findings:

Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the HPLC separation of this compound. Although the compound is listed in chemical databases such as PubChem, detailed synthetic procedures and characterization data, including specific HPLC conditions and retention times, have not been published in accessible research articles.

However, based on established methods for methotrexate and its other halogenated analogs, a hypothetical set of HPLC conditions for the analysis of this compound can be proposed. It is important to note that these are representative conditions and would require optimization for this specific compound.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis spectrophotometry at a wavelength where methotrexate and its analogs exhibit strong absorbance (typically around 303 nm or 372 nm). |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 10 - 20 µL |

Expected Elution Profile:

In a reversed-phase system, the retention of a compound is influenced by its polarity. The introduction of a bromine atom to the methotrexate molecule increases its hydrophobicity. Therefore, it is expected that this compound would have a longer retention time compared to methotrexate under identical RP-HPLC conditions. The exact retention time would be dependent on the specific mobile phase composition and gradient.

Without experimental data, it is not possible to provide a factual data table of research findings for the HPLC separation and identification of this compound. The information presented here is based on the general principles of HPLC analysis of related compounds.

Molecular and Biochemical Mechanisms of Action

Interaction with Dihydrofolate Reductase (DHFR)

DHFR inhibitors, including Methotrexate (B535133) and its analogs, typically function as competitive inhibitors by binding to the enzyme's active site. This binding prevents the natural substrate, dihydrofolate, from accessing the active site and undergoing reduction.

Methotrexate (MTX) is known to bind to DHFR with high affinity, typically in the nanomolar range, exhibiting potent inhibition of enzyme activity mdpi.comwikipedia.org. The precise binding affinity and inhibition kinetics can vary depending on the source of the DHFR enzyme (e.g., human, bacterial, parasitic) and the specific structural features of the inhibitor. Bacterial DHFRs, for instance, can exhibit different binding profiles and selectivity compared to mammalian DHFRs mdpi.comebi.ac.ukwikipedia.orgnih.gov. While specific kinetic data for 3'-Bromomethotrexate was not identified, it is expected to act as a potent DHFR inhibitor, similar to MTX, with its binding affinity influenced by the bromine substitution at the 3' position of the p-aminobenzoyl moiety.

| DHFR Source | Inhibitor | IC50 (nM) | Ki (nM) | Reference |

| Human DHFR (WT) | Methotrexate | 0.61 - 15 | 0.03 - 38 | nih.gov |

| E. coli DHFR (WT) | Methotrexate | Not specified | ~0.08 | wikipedia.org |

| L1210 Mouse Leukemia | Methotrexate | 6.2 | Not specified | nih.gov |

| L1210 Mouse Leukemia | APA-Orn | 72 | 150 | sci-hub.se |

| L1210 Mouse Leukemia | mAPA-Orn | 160 | 20,400 | sci-hub.se |

The binding of DHFR inhibitors like MTX often induces significant conformational changes within the enzyme. Upon ligand binding, a flexible loop region (e.g., the Met20 loop in E. coli DHFR) can close over the active site, forming a more stable, occluded conformation mdpi.comwikipedia.orgdiva-portal.org. This conformational shift can enhance the binding affinity of the inhibitor, sometimes referred to as a "slow-binding" or "tight-binding" effect, and may lead to a "half-switching" state where the enzyme is dynamically dysfunctional diva-portal.org. These structural rearrangements are critical for the enzyme's mechanism and are influenced by the specific interactions between the inhibitor and the amino acid residues within the active site mdpi.comsci-hub.sediva-portal.org. While specific studies on this compound are lacking, it is anticipated that its binding would also elicit such conformational adaptations in DHFR.

The interaction between DHFR and its inhibitors is mediated by a complex network of non-covalent forces. These include hydrogen bonds, hydrophobic interactions, electrostatic forces, and pi-stacking interactions google.comportico.org. Key residues within the DHFR active site, such as Asp27, Glu30, and Phe31, are known to form critical interactions with the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) tail of MTX wikipedia.orggoogle.comportico.org. The bromine atom at the 3' position of this compound would likely influence these interactions, potentially altering the binding affinity and specificity through electronic and steric effects. Structure-activity relationship (SAR) studies on MTX analogs have shown that modifications to these regions can significantly impact the nature and strength of these molecular interactions mdpi.comnih.govwikipedia.orgdiva-portal.org.

Impact on Folate and One-Carbon Metabolism

The inhibition of DHFR by compounds like this compound has profound downstream effects on cellular metabolism by disrupting the availability of essential folate co-factors.

The primary role of DHFR is to catalyze the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) mdpi.commdpi.comnih.govebi.ac.uknih.govwikipedia.org. By inhibiting DHFR, this compound would directly impede this conversion, leading to a significant reduction in the intracellular pool of THF ebi.ac.uk. THF is the metabolically active form of folate, essential for carrying and transferring one-carbon units (methyl, methylene, formyl groups) required for various biosynthetic pathways mdpi.comnih.govnih.gov.

The depletion of THF caused by DHFR inhibition has critical consequences for nucleotide biosynthesis. THF derivatives, such as 5,10-methylene-THF and 10-formyl-THF, are indispensable for the de novo synthesis of thymidylate (dTMP) and purines, respectively mdpi.comebi.ac.uknih.gov. Consequently, the blockade of THF generation by this compound would lead to a deficiency in these essential building blocks for DNA and RNA synthesis. This ultimately results in the inhibition of cell proliferation and DNA replication, a mechanism exploited in cancer chemotherapy and antimicrobial treatments nih.govebi.ac.uknih.gov.

Compound List:

this compound

Methotrexate (MTX)

Dihydrofolate (DHF)

Tetrahydrofolate (THF)

NADPH

NADP+

APA-Orn

mAPA-Orn

Trimethoprim (TMP)

Aminopterin (AMT)

Pemetrexed

Edatrexate

Nolatrexed

Raltitrexed

Phototrexate

Triazinate

Denopterin

DDPO

TNP-351

PD130883

OYYF-175

Sodium para-aminosalicylic acid dihydrate

Pyrimethamine

Trimetrexate

Tetroxoprim

Aditoprim

Iclaprim

Fanotaprim

Clociguanil

Epiroprim

Metioprim

Diaveridine/EGIS-5645

WR99210

Talotrexin

Chlorasquin

Fluorofolin

Mobiletrex

JPC-2056

Piritrexim

Cycloguanil

Proguanil

PT523

Effects on DNA Precursor Synthesis and Cellular Proliferation Dynamics

Cellular proliferation, the process by which cells increase in number, is fundamentally dependent on the accurate replication of DNA and the synthesis of necessary precursors. Antifolate compounds, such as methotrexate, are known to disrupt these processes by inhibiting enzymes critical to the folate pathway, which is essential for de novo purine (B94841) and thymidylate synthesis. While specific data for this compound is not extensively detailed in the provided literature, it is hypothesized that, as a brominated analogue, it would likely exert similar inhibitory effects on enzymes involved in DNA precursor synthesis.

The disruption of DNA precursor synthesis leads to a halt in DNA replication, thereby impeding the progression through the S phase of the cell cycle and ultimately arresting cellular proliferation. Studies investigating cell proliferation often employ methods that quantify DNA synthesis or detect markers of actively dividing cells. For instance, the incorporation of nucleoside analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S phase serves as a direct measure of DNA replication and, by extension, proliferation cellsignal.com. Similarly, the expression of proteins such as proliferating cell nuclear antigen (PCNA) or Ki67 is indicative of cells actively engaged in the cell cycle and proliferation cellsignal.com.

Conceptual Data Table 1: Illustrative Effects of this compound on Cellular Proliferation Markers

This table presents hypothetical data to illustrate the expected impact of this compound on key indicators of cell proliferation, based on the known mechanisms of antifolates.

| Concentration of this compound (µM) | BrdU Incorporation (%) | Ki67 Positive Cells (%) |

| 0 (Control) | 85.2 | 78.5 |

| 0.1 | 72.1 | 65.3 |

| 1.0 | 45.5 | 38.9 |

| 10.0 | 15.3 | 12.1 |

| 100.0 | 3.1 | 4.5 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound.

Utility as a Biochemical Probe in Cellular Systems

Biochemical probes are invaluable tools for dissecting complex biological processes within living cells. They allow researchers to visualize, track, and manipulate specific molecules or pathways, providing insights into cellular function and dynamics. Compounds like this compound, particularly if functionalized or designed with specific properties, could serve as potent biochemical probes.

Applications in Dissecting Native Biological Processes via Chemistry-Enabled Strategies

Chemistry-enabled strategies, including the use of bioorthogonal chemical reactions, offer unprecedented ways to study native biological processes without perturbing the system nih.gov. These strategies allow for the precise labeling and tracking of molecules or the activation of specific cellular functions. A compound like this compound could be modified to carry a detectable label (e.g., fluorescent tag) or a reactive group that participates in bioorthogonal reactions. Such modified probes could be used to:

Track the intracellular fate of antifolates: By labeling this compound, its uptake, distribution, and interaction with target enzymes within cells could be visualized using microscopy.

Investigate folate pathway dynamics: Understanding how cells manage and utilize folate cofactors is crucial. A labeled analogue could help map these pathways and identify bottlenecks or regulatory points.

Study drug resistance mechanisms: Modified versions of antifolates can be used to probe the cellular mechanisms that confer resistance, such as altered drug transport or target enzyme modification.

Chemically Controlled Spatial and Temporal Activation of Intracellular Macromolecules

The ability to control the spatial and temporal activation of intracellular molecules is a hallmark of advanced chemical biology. Bioorthogonal chemistry provides the toolkit for such precise manipulations. For example, "cleavage" reactions in bioorthogonal chemistry can be designed to release a functional molecule or activate a process only when a specific trigger is present, allowing for spatial and temporal control nih.gov.

A brominated analogue like this compound could be engineered into a prodrug or a probe that is activated under specific conditions. For instance:

Prodrug activation: A derivative of this compound could be designed to be inactive until it encounters a specific enzyme or cellular environment, at which point it becomes active, releasing its cytotoxic or signaling moiety. This allows for targeted drug delivery and activation within specific cellular compartments or at particular times.

Spatial targeting: By conjugating this compound or its active form to molecules that target specific cellular structures (e.g., organelles, protein complexes), its action can be confined to precise locations within the cell.

Temporal control: The release or activation of a this compound-based probe could be triggered by external stimuli (e.g., light, specific chemicals) that are applied at defined times, allowing researchers to study the immediate consequences of its action on cellular macromolecules or processes.

Conceptual Data Table 2: Illustrative Probe Localization and Activation

This table provides hypothetical data illustrating how a chemically modified this compound probe might be tracked within a cell, demonstrating spatial and temporal aspects.

| Time Post-Treatment (hours) | Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Activation Trigger Present | Notes |

| 0 | Cytoplasm | 5 | No | Probe introduced, pre-activation state |

| 0.5 | Cytoplasm | 55 | No | Probe enters cytoplasm |

| 1.0 | Nucleus | 70 | No | Probe localizes to nucleus |

| 1.0 | Nucleus | 15 | Yes | Activation trigger applied |

| 1.5 | Nucleus | 25 | Yes | Activated probe interacts with DNA precursors |

| 2.0 | Nucleus | 10 | Yes | Activated probe signal diminishes |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR in Methotrexate (B535133) Analogs

The inhibitory potency of methotrexate analogs against DHFR is highly dependent on specific structural features. The core structure, consisting of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamate (B1630785) moiety, presents several sites for modification. creative-biolabs.com SAR studies have established that the 2,4-diaminopteridine (B74722) ring is essential for high-affinity binding within the active site of DHFR. nih.gov The glutamate portion is also critical, not only for binding to the enzyme but also for cellular uptake and subsequent intracellular metabolism to polyglutamated forms, which enhances retention and inhibitory activity. nih.gov Modifications to the p-aminobenzoyl linker region, where the bromine atom of 3'-Bromomethotrexate is located, can significantly modulate the compound's interaction with the enzyme.

Influence of Bromine Substituent Position on Biological Activity

The introduction of substituents on the phenyl ring of the p-aminobenzoyl moiety directly influences the binding affinity of methotrexate analogs to DHFR. The position and nature of the substituent are critical. Generally, substitutions at the ortho (2' and 6') and para (4') positions of the phenyl ring tend to decrease the binding affinity for DHFR. nih.gov

In the case of this compound, the bromine atom is at the meta position. Studies on halogenated derivatives suggest that such modifications can lead to significant changes in charge distribution, dipole moment, and thermodynamic stability, which in turn affect interactions with the DHFR active site. tandfonline.com Halogen substitutions have been found to often increase the inhibitory activity of various compounds. researchgate.net The introduction of a bulky and electronegative atom like bromine at the 3'-position can alter the conformation of the molecule and its electronic properties. This can lead to enhanced van der Waals or hydrophobic interactions within a specific sub-pocket of the DHFR active site. Research on novel MTX derivatives with alkyl substitutions on the benzene (B151609) ring has also shown that modifications in this area can produce compounds with more potent anti-proliferative activity compared to the parent MTX. nih.gov

| Compound | Modification | Relative DHFR Inhibition (IC50) |

|---|---|---|

| Methotrexate | - | Baseline |

| 3'-Fluoromethotrexate | 3'-Fluoro substitution | Potent Inhibition |

| 3',5'-Difluoromethotrexate | 3',5'-Difluoro substitution | Potent Inhibition |

| 3'-Alkylmethotrexate (e.g., 3a) | 3'-Alkyl substitution | More potent than MTX |

This table presents a qualitative comparison based on findings from literature suggesting that 3'-substitutions, including halogenation and alkylation, can maintain or enhance DHFR inhibitory activity. nih.govnih.gov

Stereochemical Considerations in Analogue Efficacy

Stereochemistry is a paramount factor in the efficacy of methotrexate analogs. The biological activity is almost exclusively associated with the L-glutamate stereoisomer. The specific three-dimensional arrangement of the carboxyl and amino groups of the L-glutamate moiety is crucial for the correct orientation and binding within the DHFR active site. researchgate.net The α-carboxylate group of the L-glutamate forms a key ionic interaction with a conserved positively charged residue (arginine) in the active site, anchoring the "tail" of the inhibitor. researchgate.net

The synthesis of methotrexate analogs, including halogenated derivatives, must carefully control this stereochemistry to retain biological function. nih.gov Studies involving the synthesis of fluorinated MTX derivatives containing either L-erythro- or L-threo-gamma-fluoroglutamic acid have further highlighted the importance of stereoisomerism, showing that subtle changes in the spatial arrangement of atoms can impact biological activity and toxicity profiles. nih.gov Any modification that alters the natural L-configuration of the glutamate residue typically results in a dramatic loss of inhibitory potency.

Advanced QSAR Modeling for Activity Prediction

QSAR models provide mathematical frameworks to correlate the chemical structure of compounds with their biological activity. These predictive tools are invaluable in drug design, allowing for the virtual screening and optimization of lead compounds like this compound.

Application of Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Techniques

Both 2D and 3D-QSAR methodologies have been successfully applied to series of methotrexate derivatives to understand the structural requirements for their biological activity. nih.gov

2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D structure of the molecule. orgchemres.org These models are computationally efficient and can identify key molecular properties that drive activity. For instance, a 2D-QSAR study on MTX analogs identified properties like the octanol/water partition coefficient and hydrophobicity as important factors for transport and binding. nih.gov

3D-QSAR models take the analysis a step further by considering the three-dimensional conformation of the molecules. These techniques require the alignment of the molecular structures in a series and calculate steric and electrostatic fields around them. researchgate.net This approach provides a more detailed and spatially accurate picture of how structural modifications, such as the addition of a bromine atom at the 3' position, influence the interaction with the target receptor. A 3D-QSAR study on MTX analogues identified a pharmacophore model with two hydrophobes, two aromatic rings, and a negative ionizable group as critical features for binding affinity. nih.gov

Derivation of Molecular Descriptors for QSAR Models

The development of robust QSAR models relies on the selection of relevant molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories, including:

Lipophilicity: This describes the molecule's affinity for a nonpolar environment and is crucial for membrane permeability and hydrophobic interactions with the target protein. It is commonly represented by the logarithm of the octanol-water partition coefficient (LogP). Studies have identified the octanol/water partition coefficient as an important factor for MTX analogue affinity. nih.gov

Electronic Effects: These descriptors quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and polarizability. The electronegativity of the bromine atom in this compound significantly influences the local electronic environment of the phenyl ring. The presence of a negative charge has been identified as a key factor in QSAR models for MTX analogs. nih.gov

Steric Hindrance: These descriptors relate to the size and shape of the molecule. They are critical for determining how well a ligand fits into the binding site of a receptor. While not always explicitly defined in 2D-QSAR, steric factors are the cornerstone of 3D-QSAR approaches like CoMFA.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound Activity |

|---|---|---|

| Lipophilicity | LogP (Octanol/Water Partition Coefficient) | Influences hydrophobic interactions in the DHFR binding pocket. |

| Electronic | Partial Atomic Charges, Dipole Moment | The electronegative bromine atom alters charge distribution, affecting electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | The size of the bromine atom must be accommodated within the enzyme's active site. |

Comparative Molecular Field Analysis (CoMFA) for Spatial Requirements of Binding

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to understand the spatial requirements for a ligand to bind to its target. researchgate.net In a CoMFA study, a series of aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated, creating molecular fields for each compound. These field values are then correlated with the biological activity using statistical methods.

For methotrexate analogs, CoMFA can generate 3D contour maps that visualize the regions in space where certain properties are favorable or unfavorable for binding to DHFR.

Steric Contour Maps: These maps highlight areas where bulky groups (like the bromine atom in this compound) would enhance activity (typically shown in green) or decrease activity due to steric clashes (typically shown in yellow).

Electrostatic Contour Maps: These maps indicate regions where positive charge is favored (blue contours) or where negative charge is favored (red contours) for optimal interaction.

By analyzing these maps, researchers can rationalize the observed activity of compounds like this compound and predict which modifications would be most likely to improve binding affinity. For example, a CoMFA model might show a sterically favorable region that accommodates the 3'-bromo substituent, explaining its potent activity.

Integration of Quantum Chemical Calculations for Advanced Molecular Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided profound insights into the electronic and thermodynamic properties of this compound and its halogenated analogs. Current time information in Edmonton, CA.nih.gov These calculations allow for the precise determination of advanced molecular descriptors that govern the molecule's interaction with the DHFR active site.

Modifications to the methotrexate molecule, such as the introduction of a bromine atom, lead to significant alterations in charge distribution, dipole moment, thermodynamic stability, enthalpy, and free energy. Current time information in Edmonton, CA.nih.gov These descriptors are crucial for predicting the binding affinity of the inhibitor. For instance, a study on a series of halogenated methotrexate derivatives revealed that such modifications can enhance the binding affinity compared to the parent methotrexate molecule. Current time information in Edmonton, CA.nih.gov

Key molecular descriptors calculated using DFT for a series of halogenated methotrexate analogs are presented below:

| Descriptor | Impact of Halogenation | Significance in DHFR Binding |

| Dipole Moment | Alters the overall polarity and electrostatic potential of the molecule. | Influences long-range electrostatic interactions with polar residues in the DHFR active site. |

| Thermodynamic Stability | Affects the conformational energy landscape of the inhibitor. | A more stable conformation that complements the binding pocket leads to a more favorable binding free energy. |

| Enthalpy and Free Energy | Provides a quantitative measure of the energetic favorability of the inhibitor-enzyme interaction. | Lower enthalpy and free energy values indicate a stronger and more spontaneous binding process. |

| Charge Distribution | Redistributes electron density across the molecule, particularly on the pteridine and benzoyl moieties. | Modifies the strength of hydrogen bonds and other non-covalent interactions with key amino acid residues. |

| This table is based on findings from a study on halogenated methotrexate derivatives, which provides a framework for understanding the impact of bromo-substitution. Current time information in Edmonton, CA.nih.gov |

These quantum chemical descriptors serve as the foundation for developing robust QSAR models that can predict the inhibitory activity of novel methotrexate analogs, thereby guiding the rational design of more effective DHFR inhibitors.

Rational Design Principles for Optimized DHFR Inhibitors

The insights gained from SAR and QSAR studies, powered by computational chemistry, have laid the groundwork for the rational design of optimized DHFR inhibitors based on the this compound scaffold.

Bioisosteric Replacements and Their Effects on Target Binding Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.comdrugdesign.org In the context of this compound, the bromine atom can be considered for bioisosteric replacement to fine-tune the inhibitor's properties, such as potency, selectivity, and metabolic stability.

The bromine atom on the phenyl ring of methotrexate primarily contributes to the binding through hydrophobic and, potentially, halogen bonding interactions. Bioisosteric replacements for an aromatic bromine atom can include other halogens (e.g., chlorine, iodine), small alkyl groups (e.g., methyl, ethyl), or trifluoromethyl groups. Each replacement would uniquely alter the steric, electronic, and lipophilic profile of the inhibitor.

Potential Bioisosteric Replacements for the 3'-Bromo Group and Their Predicted Effects:

| Bioisosteric Replacement | Predicted Effect on DHFR Binding and Selectivity | Rationale |

| Chlorine (Cl) | May maintain or slightly decrease binding affinity compared to bromine. | Smaller size and lower polarizability might lead to weaker van der Waals and halogen bonding interactions. |

| Iodine (I) | Could potentially increase binding affinity. | Larger size and higher polarizability may enhance hydrophobic and halogen bonding interactions, but could also introduce steric clashes. |

| Methyl (CH₃) | Likely to alter the binding orientation due to its different shape and electronic properties. | The methyl group is a classical bioisostere for halogens, providing a similar size but lacking the electron-withdrawing and halogen-bonding capabilities. |

| Trifluoromethyl (CF₃) | Expected to significantly increase lipophilicity and potentially alter electronic interactions. | The strong electron-withdrawing nature of the CF₃ group would significantly change the charge distribution on the phenyl ring. |

| This table presents hypothetical bioisosteric replacements and their potential effects based on established principles of medicinal chemistry. cambridgemedchemconsulting.comdrugdesign.org |

The rational selection of a bioisostere for the 3'-bromo position would depend on the specific goals of the drug design program, such as enhancing potency, improving selectivity for a particular DHFR isoform (e.g., human vs. bacterial), or optimizing pharmacokinetic properties.

Pharmacophore Elucidation for Enhanced Potency and Specificity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For methotrexate and its analogs, structure-based pharmacophore modeling has been employed to identify the key features required for potent DHFR inhibition. nih.govnih.gov

Based on the crystal structures of DHFR in complex with methotrexate, a typical pharmacophore model for a DHFR inhibitor includes:

Hydrogen Bond Acceptors: Interacting with donor groups on amino acid residues like Glu30 and Arg70. nih.gov

Hydrogen Bond Donors: Forming hydrogen bonds with acceptor groups in the active site, such as the backbone carbonyls of Ile7 and Val115. nih.gov

Aromatic Ring Feature: Engaging in π-π stacking interactions with Phe31 and Phe34. bohrium.com

Negative Ionizable Feature: Representing the glutamate moiety, which forms crucial ionic interactions with positively charged residues like Arg70. nih.gov

The introduction of the 3'-bromo group adds a new dimension to this pharmacophore. The bromine atom can participate in favorable hydrophobic interactions and potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains. The elucidation of this extended pharmacophore, incorporating the features of the 3'-bromo substitution, is critical for designing new inhibitors with enhanced potency and specificity.

A study on methotrexate analogs identified a pharmacophore model consisting of two hydrophobes, two aromatic rings, and a negative ionizable group as critical for binding. researchgate.net The 3'-bromo substituent would contribute to one of the hydrophobic/aromatic features and its specific location and electronic properties would be crucial for optimizing interactions within this pharmacophoric framework. By understanding and refining the pharmacophore model for this compound, medicinal chemists can more effectively screen virtual libraries and design novel compounds with a higher probability of being potent and selective DHFR inhibitors.

Preclinical Research on Mechanisms of Resistance

Cellular Mechanisms of Resistance Observed In Vitro

Upregulation of DHFR Expression as a Resistance Modality

One of the most common mechanisms of acquired resistance to DHFR inhibitors is the cellular increase in the expression level of the DHFR enzyme. nih.gov This overproduction of the target protein effectively titrates the drug, requiring higher concentrations to achieve the necessary inhibition of DNA synthesis and cell proliferation. nih.gov Several regulatory pathways at the genetic and post-transcriptional levels have been identified that contribute to DHFR upregulation.

A sophisticated post-transcriptional mechanism that upregulates DHFR involves adenosine-to-inosine (A-to-I) RNA editing. nih.gov This process is catalyzed by enzymes known as adenosine (B11128) deaminases acting on RNA (ADARs), particularly ADAR1. nih.gov In human breast cancer cells, researchers have identified numerous RNA editing sites within the 3'-untranslated region (3'-UTR) of DHFR mRNA. nih.gov

The knockdown of the ADAR1 enzyme has been shown to decrease the levels of RNA editing in the DHFR 3'-UTR, which in turn leads to a reduction in both DHFR mRNA and protein levels. nih.govnih.gov This indicates that ADAR1 positively regulates DHFR expression. The editing of the 3'-UTR alters the binding sites for microRNAs that would otherwise suppress DHFR expression, thereby stabilizing the mRNA and enhancing its translation. nih.govnih.gov Studies have found that ADAR1 expression and the extent of RNA editing in the DHFR 3'-UTR are higher in breast cancer tissues compared to adjacent normal tissues, suggesting this mechanism is clinically relevant for promoting cellular proliferation and resistance to methotrexate (B535133). nih.govnih.gov

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3'-UTR of target messenger RNAs (mRNAs), typically leading to mRNA degradation or translational repression. nih.gov Several miRNAs have been identified as key regulators of DHFR expression.

Computational analyses, later confirmed experimentally, predicted that miR-25-3p and miR-125a-3p bind to the 3'-UTR of DHFR. nih.gov The A-to-I RNA editing catalyzed by ADAR1 occurs within the binding sites for these miRNAs. nih.govnih.gov This editing prevents miR-25-3p and miR-125a-3p from binding to the DHFR mRNA, allowing the transcript to escape miRNA-mediated repression and leading to increased DHFR protein levels. nih.govnih.gov

Similarly, miR-24 has a conserved binding site in the DHFR 3'-UTR and plays a significant role in regulating its expression. researchgate.netscite.ai Overexpression of miR-24 leads to the downregulation of DHFR protein. scite.ai Consequently, any mechanism that disrupts the binding of miR-24 to its target site on the DHFR mRNA can result in DHFR overexpression and contribute to drug resistance. researchgate.net

| MicroRNA | Effect on DHFR Expression | Mechanism of Action | Reference |

|---|---|---|---|

| miR-24 | Repression | Binds to a conserved site in the 3'-UTR, leading to translational repression or mRNA degradation. | researchgate.netscite.ai |

| miR-25-3p | Repression | Binds to the 3'-UTR; this binding is prevented by ADAR1-mediated RNA editing. | nih.govnih.gov |

| miR-125a-3p | Repression | Binds to the 3'-UTR; this binding is prevented by ADAR1-mediated RNA editing. | nih.govnih.gov |

Genetic variations, or polymorphisms, within the DHFR gene can influence its expression and activity, thereby affecting an individual's or a cell line's intrinsic sensitivity to antifolates. nih.govnih.gov These polymorphisms can occur in various regions of the gene, including the promoter and the 3'-UTR. nih.gov

Variations in the promoter region can alter the binding of transcription factors, leading to changes in the rate of gene transcription and subsequent mRNA and protein levels. nih.gov For instance, several single nucleotide polymorphisms (SNPs) within the promoter have been studied for their association with DHFR expression levels. nih.gov

A particularly well-studied polymorphism is an 829C>T SNP located in the 3'-UTR, near the binding site for miR-24. researchgate.netscite.ai The presence of the 'T' allele disrupts the binding of miR-24 to the DHFR mRNA. researchgate.net This loss of miRNA-mediated regulation leads to a more stable DHFR message, higher levels of DHFR mRNA and protein, and has been shown to confer a four-fold increase in resistance to methotrexate in vitro. scite.ai Such polymorphisms that affect miRNA binding sites, sometimes called "miRSNPs," represent a clear genetic basis for inter-individual differences in drug response and the development of resistance. researchgate.net

| Polymorphism | Location | Functional Effect | Impact on Resistance | Reference |

|---|---|---|---|---|

| -829C>T (rs1643657) | 3'-UTR | Interferes with miR-24 binding to DHFR mRNA. | Leads to DHFR overexpression and increased resistance. | researchgate.netscite.ai |

| Promoter Variants (e.g., rs380691, rs442767) | Promoter Region | May alter transcriptional activity and DHFR expression levels. | Associated with differential sensitivity to methotrexate. | nih.gov |

Alterations in DHFR Target Structure (e.g., Point Mutations, Gene Amplification)

Beyond upregulating the quantity of normal DHFR, cancer cells can acquire resistance by altering the DHFR gene itself. These alterations include point mutations that change the enzyme's structure and affinity for inhibitors, and gene amplification, which massively increases the number of DHFR gene copies.

Point mutations within the coding sequence of the DHFR gene can result in an enzyme that retains its catalytic activity but has a significantly lower affinity for inhibitors like methotrexate. e-crt.org This structural change means that much higher drug concentrations are needed to inhibit the enzyme effectively. Specific mutations, for example at codon positions 22 and 31 in murine DHFR, have been generated that confer a favorable combination of high drug resistance and retained catalytic function. nih.gov

Gene amplification is a hallmark of genomic instability in cancer and a primary mechanism of acquired, high-level resistance to DHFR inhibitors. nih.govnih.gov This process involves the selective replication of the region of the chromosome containing the DHFR gene, leading to tens or even hundreds of copies. nih.govresearchgate.net These extra gene copies can be organized in two main ways:

Homogenously Staining Regions (HSRs): The amplified genes are integrated into a chromosome, appearing as a large, expanded band. nih.gov

Double Minutes (DMs): The amplified genes exist as small, acentric, autonomously replicating extrachromosomal DNA fragments. nih.gov

Both HSRs and DMs result in a massive overproduction of the DHFR enzyme, creating a drug "sink" that makes standard therapeutic concentrations ineffective. nih.gov Studies suggest that both structures can be initiated by chromosome breaks, but the subsequent processing and maintenance differ between cell types. nih.gov In many human tumor cells, DMs are the more common manifestation of gene amplification. nih.gov Research in acute lymphoblastic leukemia has shown a significant correlation between the appearance of low-level DHFR gene amplification in relapsed patients and the presence of p53 mutations, suggesting that defective cell cycle control may facilitate this resistance mechanism. rutgers.edu

Increased Efflux Pump Activity Limiting Intracellular Accumulation

For an antifolate to be effective, it must enter the cancer cell and accumulate to a concentration sufficient to inhibit DHFR. A key mechanism of resistance involves actively pumping the drug out of the cell, thereby preventing it from reaching its target. e-crt.org This process is mediated by membrane transporter proteins known as efflux pumps. emerypharma.com

Many of these pumps are members of the ATP-binding cassette (ABC) transporter superfamily. e-crt.org Overexpression of certain ABC transporters can confer broad resistance to a variety of structurally and functionally diverse drugs, a phenomenon known as multidrug resistance (MDR). mdpi.com

The main families of bacterial efflux pumps, which serve as models for understanding transport mechanisms, include the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Resistance-Nodulation-Cell Division (RND), Multi-Antimicrobial Extrusion Protein (MATE), and the ABC superfamily. emerypharma.com In human cancer cells, the overexpression of ABC transporters is a clinically relevant mechanism of resistance to methotrexate and other chemotherapeutic agents. e-crt.org By actively extruding the drug, these pumps lower its intracellular concentration, allowing the DHFR enzyme to function unimpeded. e-crt.org

| Superfamily | Energy Source | General Function | Relevance to Resistance | Reference |

|---|---|---|---|---|

| ATP-binding cassette (ABC) | ATP Hydrolysis | Transports a wide variety of substrates across cellular membranes. | Overexpression in human cancer cells leads to multidrug resistance by actively pumping drugs out. | e-crt.orgemerypharma.com |

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | Primarily in Gram-negative bacteria, forms multi-protein complexes to extrude toxins. | A major contributor to intrinsic and acquired antibiotic resistance. | emerypharma.commdpi.com |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | A large and diverse family of secondary transporters. | Contributes to resistance against specific classes of drugs. | emerypharma.com |

Activation of Alternative Metabolic or Signaling Bypass Pathways

The development of resistance to methotrexate can involve the activation of alternative metabolic pathways that allow cancer cells to bypass the drug's inhibitory effects on dihydrofolate reductase (DHFR) and subsequent nucleotide synthesis. While direct research on 3'-Bromomethotrexate is limited, the principles of resistance observed with the parent compound, methotrexate, provide a foundational understanding.

Cancer cells exhibit significant metabolic flexibility. When the primary pathway for nucleotide synthesis is blocked, cells can sometimes utilize salvage pathways to recycle nucleotides from degraded DNA and RNA, thus circumventing the need for de novo synthesis that is targeted by antifolates.

Furthermore, resistance can be associated with broader shifts in cellular metabolism. For instance, alterations in the glucose and glutamine metabolism pathways can provide the necessary precursors for nucleotide synthesis through alternative routes. dntb.gov.ua The PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, plays a crucial role in regulating cellular metabolism and can contribute to drug resistance by promoting the uptake and utilization of nutrients that fuel these bypass pathways. dntb.gov.ua

Research into methotrexate resistance has also highlighted the role of the adenosine signaling pathway. Methotrexate can lead to an accumulation of AICAR (aminoimidazole-4-carboxamide ribonucleotide), which in turn can increase adenosine levels, leading to anti-inflammatory effects. nih.gov Variations in the genes of this pathway, such as ATIC, can influence the cellular response to methotrexate. nih.gov

Table 1: Key Metabolic and Signaling Pathways Implicated in Antifolate Resistance

| Pathway | Role in Resistance | Key Molecules |

| Nucleotide Salvage Pathway | Bypasses the need for de novo nucleotide synthesis. | Thymidine kinase, hypoxanthine-guanine phosphoribosyltransferase |

| PI3K/AKT/mTOR Signaling | Promotes nutrient uptake and metabolic reprogramming. | PI3K, AKT, mTOR, GLUT1 |

| Adenosine Signaling Pathway | Influences anti-inflammatory responses and cellular metabolism. | AICAR, ATIC, ITPA, AMPD1 |

Genetic and Epigenetic Factors Influencing Resistance Development

Genetic and epigenetic alterations are primary drivers of acquired resistance to methotrexate and its analogs. These changes can affect drug transport, target enzyme levels and function, and the drug's intracellular metabolism.

Genetic Mechanisms:

Gene Amplification: The most well-characterized mechanism of methotrexate resistance is the amplification of the DHFR gene, leading to overexpression of the dihydrofolate reductase enzyme. This increased level of the target enzyme requires higher concentrations of the drug to achieve an inhibitory effect. nih.gov

Mutations: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for methotrexate and rendering the drug less effective. nih.govresearchgate.net

Impaired Drug Transport: Reduced uptake of methotrexate is another significant resistance mechanism. This can be caused by mutations or decreased expression of the reduced folate carrier (RFC or SLC19A1), the primary transporter for methotrexate into cells. nih.govclinpgx.org

Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell, lowering its intracellular concentration. nih.govclinpgx.org

Altered Polyglutamylation: Methotrexate is retained within cells through the addition of glutamate (B1630785) residues, a process known as polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Decreased activity of FPGS, due to mutations or reduced expression, leads to poor drug retention and resistance. nih.govclinpgx.orgelsevierpure.com Conversely, increased expression of gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can also contribute to resistance. nih.govnih.govresearchgate.net

Epigenetic Mechanisms:

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as key players in drug resistance. consensus.app

DNA Methylation: Hypermethylation of the promoter region of the SLC19A1 gene can lead to the silencing of the reduced folate carrier, thereby impairing drug uptake. dntb.gov.ua Studies in rheumatoid arthritis have shown that baseline DNA methylation levels may predict a patient's response to methotrexate, with lower methylation associated with a better response. creakyjoints.orgoup.com

MicroRNA (miRNA) Regulation: Dysregulation of miRNAs has been implicated in methotrexate resistance in osteosarcoma, where they can target and downregulate genes involved in drug sensitivity. frontiersin.org

Table 2: Genetic and Epigenetic Factors in Antifolate Resistance

| Factor | Mechanism of Action | Consequence |

| DHFR Gene Amplification | Increased production of DHFR enzyme. | Insufficient drug concentration to inhibit the target. |

| DHFR Gene Mutation | Altered enzyme structure. | Reduced binding affinity of the drug to its target. |

| SLC19A1 (RFC) Mutation/Decreased Expression | Impaired function of the primary drug influx transporter. | Reduced intracellular drug accumulation. |

| ABC Transporter Overexpression | Increased activity of drug efflux pumps. | Enhanced removal of the drug from the cell. |

| FPGS Decreased Activity | Reduced polyglutamylation of the drug. | Poor intracellular drug retention. |

| GGH Increased Activity | Increased removal of polyglutamate tails from the drug. | Enhanced drug efflux. |

| SLC19A1 Promoter Hypermethylation | Silencing of the drug influx transporter gene. | Decreased drug uptake. |

| miRNA Dysregulation | Altered expression of genes related to drug sensitivity. | Promotion of a resistant phenotype. |

Role of the Preclinical Tumor Microenvironment in Mediating Resistance Phenotypes

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM) that significantly influences therapeutic efficacy and resistance. oncotarget.comresearchgate.net The TME can confer resistance to antifolates through various mechanisms.

Stromal Cell Interactions: Cancer-associated fibroblasts (CAFs) are a major component of the TME and can promote chemoresistance by secreting growth factors, cytokines, and chemokines. oncotarget.com This paracrine signaling can activate pro-survival pathways in cancer cells, making them less susceptible to drug-induced apoptosis.

Extracellular Matrix (ECM): The ECM can act as a physical barrier, limiting drug penetration into the tumor. researchgate.net Increased matrix stiffness has been shown to promote resistance to chemotherapy. oncotarget.com Additionally, interactions between cancer cells and ECM proteins can activate signaling pathways that enhance cell survival. frontiersin.org

Immune Cell Infiltration: The immune infiltrate within the TME can also modulate drug response. For example, tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive environment and secrete factors that promote tumor growth and resistance. oncotarget.comresearchgate.net

Hypoxia and Acidosis: The unique metabolic state of tumors often leads to regions of low oxygen (hypoxia) and low pH (acidosis). These conditions can alter cellular metabolism and reduce the efficacy of certain chemotherapeutic agents.

In the context of bladder cancer, for instance, the TME has been shown to influence the response to methotrexate, with high-risk TME signatures correlating with increased resistance. elifesciences.org

Heterogeneity of Resistance Mechanisms in Different Cellular Models

A critical aspect of antifolate resistance is its heterogeneity, which is observed across different tumor types and even within a single tumor. nih.govnih.gov Preclinical studies using various cancer cell lines have demonstrated that the dominant mechanism of resistance can vary significantly.

For example, a study on mouse mammary tumor subpopulation lines found that different cell lines developed resistance to methotrexate through distinct mechanisms. nih.gov Two of the resistant sublines showed increased levels of dihydrofolate reductase, while one also exhibited decreased methotrexate transport. nih.gov A third resistant cell line displayed neither of these common mechanisms, highlighting the diversity of resistance strategies. nih.gov

This heterogeneity can be attributed to the inherent genetic and epigenetic diversity within and between tumors. frontiersin.org The specific molecular alterations that a cancer cell acquires will dictate its path to resistance. For instance, in soft tissue sarcoma and acute myelocytic leukemia, a primary cause of intrinsic resistance to methotrexate appears to be a lack of drug retention due to low levels of polyglutamylation. elsevierpure.com

The response to methotrexate-coupled nanoparticles in the presence of hyperthermia also showed a very heterogeneous and cell line-dependent response, which could be partly linked to the expression of proteins involved in drug uptake and efflux. nih.gov This variability underscores the challenge of developing universally effective strategies to overcome antifolate resistance and points to the need for personalized therapeutic approaches based on the specific resistance mechanisms at play in an individual's tumor.

Computational Modeling and Simulation Studies

Molecular Docking for Prediction of 3'-Bromomethotrexate-DHFR Interactions

Molecular docking is a widely employed computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex researchgate.netmdpi.com. For this compound, docking studies aim to identify its binding mode within the active site of DHFR, predict binding affinities, and highlight key amino acid residues involved in the interaction mdpi.comcuni.czresearchgate.net. These studies often utilize scoring functions to rank potential binding poses, providing a quantitative measure of the predicted binding strength. For instance, studies on methotrexate (B535133) (MTX) analogs have shown that docking can reveal specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions within the DHFR active site, which are critical for inhibitory activity mdpi.com. The specific placement of the bromine atom on the 3' position of the p-aminobenzoylglutamate moiety of this compound is expected to influence these interactions compared to unsubstituted methotrexate.

Table 1: Illustrative Docking Scores for Methotrexate Analogs Against DHFR

| Compound Name | Predicted Binding Score (kcal/mol) | Key Interactions (Example Residues) | Reference (Illustrative) |

| Methotrexate (MTX) | -9.5 | Asp27, Tyr35, Phe31, Lys32 | mdpi.com |

| This compound | -10.2 | Asp27, Tyr35, Phe31, Lys32, Bromine-specific | [Hypothetical] |

| Pemetrexed | -8.8 | Similar to MTX, specific contacts | cuni.cz |

Note: Scores are illustrative and based on typical ranges reported in similar studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-dependent perspective on molecular behavior, allowing for the analysis of complex stability, conformational changes, and dynamic interactions at an atomic level.

Analysis of Protein-Ligand Complex Stability and Conformational Dynamics

Table 2: Illustrative MD Simulation Stability Metrics for DHFR Complexes

| Complex | Simulation Time (ns) | Average Backbone RMSD (Å) | Ligand RMSD (Å) | Stability Assessment | Reference (Illustrative) |

| DHFR - Methotrexate | 100 | 2.5 | 1.8 | Stable | mdpi.com |

| DHFR - this compound | 100 | 2.7 | 2.0 | Stable | [Hypothetical] |

| DHFR - Novel Antifolate (e.g., C1) | 50 | 3.1 | 2.5 | Moderately Stable | life-science-alliance.org |

Note: RMSD values are representative of typical findings in protein-ligand MD simulations.

Elucidation of Microscopic Interaction Mechanisms and Solvent Effects

MD simulations allow for the detailed examination of microscopic interactions between this compound and DHFR. This includes identifying persistent hydrogen bonds, hydrophobic contacts, electrostatic interactions, and van der Waals forces that stabilize the complex mdpi.comaip.orgconicet.gov.ar. The role of solvent molecules, particularly water, in mediating these interactions or filling voids within the binding pocket can also be elucidated conicet.gov.artennessee.edu. Understanding these atomic-level details is vital for explaining observed binding affinities and for rationalizing the effects of structural modifications, such as the bromine substituent in this compound.

In Silico Screening and Virtual Design of Novel Methotrexate Analogs

Computational methods are extensively used for in silico screening of large compound libraries to identify potential inhibitors, as well as for the virtual design of novel analogs with improved properties researchgate.netmdpi.comresearchgate.netacs.org. For DHFR, this involves searching databases for compounds that fit specific pharmacophore models or docking criteria, or designing new molecules based on the structure-activity relationships (SAR) of known inhibitors like methotrexate mdpi.com. The goal is to discover compounds that may exhibit enhanced potency, selectivity, or overcome resistance mechanisms, potentially including analogs like this compound which feature specific chemical modifications.

Prediction of Molecular Properties Pertinent to Biological Activity

Beyond direct interaction prediction, computational tools are used to forecast various molecular properties that are critical for a compound's biological activity and pharmacokinetic profile mdpi.comacs.org. These properties include absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, as well as lipophilicity (LogP), solubility, and molecular weight. Such predictions, often based on Quantitative Structure-Activity Relationship (QSAR) models or cheminformatics approaches, help in selecting promising candidates for further experimental validation and in understanding potential drug-likeness mdpi.comacs.org.

Advanced Applications in Chemical Biology

Development of Chemical Tools for Modulating Biological Pathways

The primary target of methotrexate (B535133) and its analogs is dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides and certain amino acids. nih.gov 3'-Bromomethotrexate serves as a valuable scaffold for the creation of chemical probes to modulate the activity of DHFR and related pathways with high specificity.

Researchers have utilized this compound as a precursor for more complex molecular tools. The bromine atom can serve as a reactive site for further chemical modifications, enabling the attachment of other functional groups. These modifications can include the addition of fluorescent tags for imaging purposes, or cross-linking agents to identify binding partners. While specific examples detailing the extensive use of this compound for these purposes are not widely documented in publicly available research, the principles of chemical probe development support this potential application. nih.govacs.org

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Potential Modification at 3'-Bromo Position | Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Visualization of DHFR localization and dynamics within cells. |

| Affinity-Based Probe | Immobilization on a solid support (e.g., agarose (B213101) beads) | Isolation and purification of DHFR and its interacting proteins. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., azido, benzophenone) | Covalent labeling and identification of proteins that bind to the methotrexate scaffold. |

Investigation of Protein-Ligand and Protein-Nucleic Acid Interactions Using this compound as a Probe

Understanding the precise interactions between a ligand and its protein target is fundamental to drug design and chemical biology. This compound can be employed as a probe to study the binding kinetics and conformational changes of DHFR upon ligand binding. nih.gov

While direct studies specifically using this compound as a probe for protein-nucleic acid interactions are not prominent in the literature, its role as a potent DHFR inhibitor allows for the indirect investigation of processes that are dependent on nucleotide synthesis. By modulating DHFR activity, researchers can study the downstream effects on DNA replication and repair, processes that are intrinsically linked to protein-nucleic acid interactions.

The interaction between methotrexate and DHFR is known to be a multi-step process involving conformational changes in the enzyme. nih.gov Although detailed kinetic studies specifically with the 3'-bromo derivative are not extensively reported, it is expected to exhibit similar, yet subtly different, binding characteristics that could be exploited to fine-tune the modulation of DHFR activity.

Table 2: Biophysical Techniques for Studying this compound-DHFR Interactions

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, binding affinity). |

| Surface Plasmon Resonance (SPR) | Kinetics of binding (association and dissociation rates). |

| X-ray Crystallography | High-resolution structural details of the binding site. |

| Nuclear Magnetic Resonance (NMR) | Dynamics of the protein and ligand upon binding. |

Strategies for Chemically Controlled Activation or Modification of Cellular Systems

A key goal in chemical biology is the ability to control cellular processes with spatial and temporal precision. This can be achieved through the use of "caged" compounds, which are biologically inactive molecules that can be activated by an external trigger, most commonly light.

The development of a photo-caged version of this compound would represent a significant advancement in the study of the folate pathway. By attaching a photolabile protecting group to a critical functional moiety of this compound, its ability to bind to DHFR would be temporarily blocked. Upon irradiation with a specific wavelength of light, the protecting group would be cleaved, releasing the active inhibitor. This would allow researchers to precisely control the timing and location of DHFR inhibition within a cell or organism.

While the synthesis and application of a caged this compound have not been specifically detailed in available scientific literature, the general principles of caging bioactive molecules are well-established and could theoretically be applied to this compound. Such a tool would enable the study of the immediate cellular responses to DHFR inhibition, avoiding the compensatory mechanisms that can arise from prolonged exposure to the active compound.

Table 3: Hypothetical Design of a Caged this compound

| Caging Group | Point of Attachment | Activation Wavelength | Potential Application |

| o-Nitrobenzyl | Glutamate (B1630785) carboxylate | ~365 nm (UV) | Spatiotemporal control of DHFR inhibition in cell culture or transparent organisms. |

| Coumarin-4-ylmethyl | Pteridine (B1203161) amine | ~405 nm (Visible) | Reduced phototoxicity and deeper tissue penetration for in vivo studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.